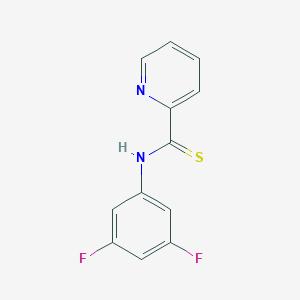

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide

货号 B039719

CAS 编号:

119284-05-8

分子量: 250.27 g/mol

InChI 键: AANZPLWMKOLXIU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide” is a potent and specific inhibitor of gamma-secretase . This compound reduces antibody levels in-vivo in plasma and cerebrospinal fluid. It blocks the proteolytic processing of neurotrophin receptor alike death domain protein (NRADD) .

Molecular Structure Analysis

The molecular formula of “N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide” is C12H8F2N2S . The average mass is 250.267 Da and the monoisotopic mass is 250.037628 Da .Chemical Reactions Analysis

The specific chemical reactions involving “N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide” are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide” are not clearly mentioned in the available resources .作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3,5-difluorophenyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2S/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANZPLWMKOLXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)NC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152379 | |

| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide | |

CAS RN |

119284-05-8 | |

| Record name | N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119284058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINECARBOTHIOAMIDE, N-(3,5-DIFLUOROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3EEQ9R7RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

N-(3,5-Difluorophenyl)-2-pyridinecarboxamide (7.00 g, 29.9 mmol) was treated with Lawesson's reagent (6.28 g, 15.5 mmol) in toluene (90 mL) at reflux temperature for 4 hours. The solvent was removed, and the residue was dissolved in dichloromethane, preadsorbed onto silica gel, and flash chromatographed (300 g of silica gel eluted with 10% ethyl acetate in petroleum ether). Recrystallization from a mixture of ethyl acetate and hexane afforded N-(3,5-difluorophenyl)-2-pyridinecarbothioamide (3.58 g, 48%) as a yellow solid, m.p. 140°-142° C. Overall yield 33%.

Yield

48%

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)